molecular formula C14H16N2O B3270477 3-Isonipecotylindole CAS No. 5275-02-5

3-Isonipecotylindole

Cat. No.: B3270477
CAS No.: 5275-02-5
M. Wt: 228.29 g/mol
InChI Key: CKXVQPZQTVVCCB-UHFFFAOYSA-N
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Description

3-Isonipecotylindole (C₁₄H₁₆N₂O, molecular weight: 228.12627 Da) is an indole derivative substituted at the 3-position with an isonipecotyl group (a piperidinyl moiety) . Evidence from patents indicates exploratory interest in its use, though further research is needed to elucidate its biological mechanisms .

Properties

IUPAC Name

1H-indol-3-yl(piperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(10-5-7-15-8-6-10)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,15-16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXVQPZQTVVCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200732
Record name Ketone, 3-indolyl 4-piperidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-02-5
Record name Ketone, 3-indolyl 4-piperidyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 3-indolyl 4-piperidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 3-Isonipecotylindole and related indole derivatives:

Compound Name Core Structure Substituent at 3-Position Molecular Formula Molecular Weight (Da) Primary Applications/Properties
This compound Indole Isonipecotyl (piperidinyl) C₁₄H₁₆N₂O 228.12627 Pharmacological exploration (patented)
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate Oxindole (2-oxoindoline) Ylidene acetate C₁₃H₁₃NO₃ 231.25 (estimated) Organic synthesis (Michael additions, cycloadditions)
3-Hydroxy-3-phenacyloxindole Oxindole Hydroxy-phenacyl C₁₆H₁₃NO₃ 267.28 (estimated) Synthetic precursor for bioactive analogs
Indole-3-aldehyde Indole Aldehyde C₉H₇NO 145.16 Biomarker studies, biosynthesis
Indole-3-acetonitrile Indole Acetonitrile C₁₀H₈N₂ 156.18 3-Alkylindole class, chemical synthesis

Key Comparisons

Structural and Reactivity Differences
  • Ylidene oxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate) feature conjugated systems that facilitate cycloaddition reactions . Aldehyde (Indole-3-aldehyde) and acetonitrile (Indole-3-acetonitrile) groups impart distinct electrophilic properties, influencing reactivity in nucleophilic substitutions .

Biological Activity

Overview of 3-Isonipecotylindole

This compound is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. It is structurally related to indole alkaloids, which are known for their diverse pharmacological effects.

Pharmacological Properties

  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that indole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits.
  • Antimicrobial Activity :
    • Indole derivatives have been reported to possess antimicrobial properties against various bacterial and fungal strains. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects :
    • Compounds in the indole family have shown promise in reducing inflammation, which is a critical factor in many chronic diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of this compound likely involves several mechanisms:

  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission and providing neuroprotective effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could contribute to its anti-inflammatory properties.
  • Membrane Disruption : Its structure may allow it to integrate into microbial membranes, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of indole derivatives found that certain compounds significantly reduced neuronal apoptosis in vitro. This suggests potential applications for this compound in treating neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study, various indole derivatives were tested against common pathogens. Results indicated that some derivatives exhibited potent antimicrobial activity, supporting further investigation into this compound's efficacy against resistant strains.

Research Findings

  • In Vitro Studies : Laboratory studies have demonstrated that indole compounds can effectively inhibit the growth of specific cancer cell lines, suggesting a potential role in oncology.
  • In Vivo Studies : Animal models have shown promising results for neuroprotection and anti-inflammatory effects, warranting further clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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